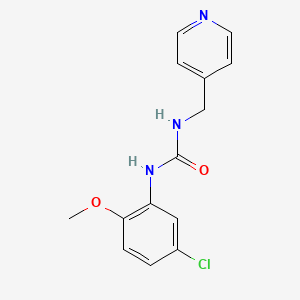
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea, also known as CPI-455, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has shown promise in the treatment of various diseases, including cancer and inflammation. In
作用机制
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea targets BET proteins, which are involved in the regulation of gene expression. Specifically, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and leading to the downregulation of target genes. This mechanism of action has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have other biochemical and physiological effects. For example, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of malaria parasites, making it a potential treatment for malaria. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders.
实验室实验的优点和局限性
One advantage of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is its specificity for BET proteins, which reduces the risk of off-target effects. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, the synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea is complex and low-yielding, which may limit its availability for research purposes.
未来方向
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, further research is needed to better understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea and its potential applications in the treatment of various diseases.
合成方法
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea involves several steps, starting with the reaction of 5-chloro-2-methoxyaniline with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with pyridine-4-carboxaldehyde to form the corresponding Schiff base, which is subsequently reduced with sodium borohydride to yield N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea. The overall yield of this synthesis is approximately 25%.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. N-(5-chloro-2-methoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-20-13-3-2-11(15)8-12(13)18-14(19)17-9-10-4-6-16-7-5-10/h2-8H,9H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIFNGOTPPGGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(dimethylamino)methyl]-1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinol](/img/structure/B5309269.png)
![3-(4-methoxyphenyl)-1-[4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)phenyl]-2-propen-1-one](/img/structure/B5309288.png)
![2-[2-(acetylamino)ethyl]-N-(4-phenoxyphenyl)-1-piperidinecarboxamide](/img/structure/B5309289.png)
![1'-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5309297.png)

![methyl 4-[5-(3-ethoxybenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B5309299.png)
![N-{3-[(2,5-difluorophenyl)amino]-3-oxopropyl}isoquinoline-5-carboxamide](/img/structure/B5309303.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-(hydroxymethyl)-2-furamide](/img/structure/B5309325.png)
![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5309332.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(2-bromo-4-methylphenyl)-2-furyl]acrylonitrile](/img/structure/B5309336.png)
![2-methoxy-N-methyl-5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)benzamide](/img/structure/B5309346.png)

![N-(2,4-difluorophenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5309368.png)
![[2-(3,4-dimethoxyphenyl)ethyl][4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B5309376.png)